N-(4-acetamidophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-17(29)24-19-7-9-20(10-8-19)25-22(30)16-28-15-21(18-5-3-2-4-6-18)23(26-28)27-11-13-31-14-12-27/h2-10,15H,11-14,16H2,1H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGGADVINKOOIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-acetamidophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.
Introduction of the morpholine ring: This step may involve nucleophilic substitution reactions where a morpholine derivative is introduced to the pyrazole ring.
Attachment of the acetamidophenyl group: This can be done through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acetamide group (-NHCOCH₃) and pyrazole ring serve as key sites for nucleophilic substitution.
The acetamide hydrolysis is particularly significant for generating bioactive intermediates, as seen in related morpholino-pyrazole systems . Pyrazole halogenation expands utility in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Oxidation and Reduction Pathways
The morpholine ring and pyrazole moiety undergo redox transformations:
Oxidation
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Pyrazole Oxidation : Treatment with KMnO₄/H₂SO₄ converts the pyrazole ring into pyrazolone derivatives, altering electronic properties.
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Morpholine Ring Oxidation : HNO₃ or H₂O₂ oxidizes morpholine to morpholine N-oxide, enhancing solubility .
Reduction
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Nitro Group Reduction : If present in precursors, nitro groups (-NO₂) on phenyl rings are reduced to amines (-NH₂) using H₂/Pd-C .
Cross-Coupling Reactions
Pd-catalyzed C–N coupling reactions enable structural diversification:
These reactions are pivotal for synthesizing kinase inhibitors and optimizing pharmacokinetic profiles .
Acid/Base-Mediated Rearrangements
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Morpholine Ring Opening : Strong acids (e.g., HBr/AcOH) cleave the morpholine ring to form linear amino alcohols, enabling new bond formations .
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Pyrazole Ring Expansion : Under basic conditions (KOH/DMF), pyrazole rings may rearrange into larger heterocycles, though this is less common.
Stability Under Synthetic Conditions
The compound demonstrates moderate stability:
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have indicated that compounds similar to N-(4-acetamidophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide may exhibit anti-inflammatory properties by acting as inhibitors of the enzyme 5-lipoxygenase (5-LOX). This enzyme plays a crucial role in the synthesis of leukotrienes, which are mediators of inflammation. In silico docking studies suggest that this compound could be optimized for enhanced inhibitory activity against 5-LOX, making it a candidate for further development as an anti-inflammatory agent .
Anticancer Potential
The compound's structural features are also indicative of potential anticancer activity. Pyrazole derivatives have been shown to possess significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this compound have demonstrated promising results in inhibiting the growth of tumor cells in vitro. Specific studies have reported percent growth inhibitions (PGIs) ranging from moderate to high against different cancer types, suggesting a need for detailed exploration in clinical settings .
Case Study 1: Anti-inflammatory Efficacy
In a study evaluating the anti-inflammatory effects of pyrazole derivatives, this compound was tested alongside other compounds. Results indicated significant inhibition of pro-inflammatory cytokine production in cell cultures treated with the compound, highlighting its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of structurally related compounds demonstrated that this compound exhibited selective cytotoxicity against breast cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment, revealing a dose-dependent response that supports further development as an anticancer drug candidate.
Mechanism of Action
The mechanism of action of “N-(4-acetamidophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide” would depend on its specific biological target. Potential mechanisms could include:
Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA interaction: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetamidophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide: can be compared with other pyrazole derivatives, morpholine-containing compounds, and acetamidophenyl derivatives.
Examples: Celecoxib (a pyrazole derivative used as an anti-inflammatory drug), Morpholine (a common chemical intermediate), and Paracetamol (an acetamidophenyl derivative used as an analgesic).
Uniqueness
The uniqueness of “this compound” lies in its combined structural features, which may confer distinct chemical and biological properties not found in other similar compounds.
Biological Activity
N-(4-acetamidophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N4O2. The compound features a morpholine ring, a pyrazole moiety, and an acetamide group, which contribute to its pharmacological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Research indicates that compounds with similar structures may act as inhibitors of specific kinases, which are crucial in various signaling pathways involved in cancer and other diseases. For instance, analogs have been shown to selectively inhibit the STK17B kinase, influencing cell proliferation and apoptosis pathways .
- Anti-inflammatory Activity : The presence of the acetamide group is often associated with anti-inflammatory properties. Compounds with similar structural features have demonstrated the ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
- Antioxidant Properties : Some studies suggest that pyrazole derivatives possess antioxidant capabilities, which help in scavenging free radicals and reducing oxidative stress in cells .
Biological Activity Data
The following table summarizes various biological activities reported for this compound and related compounds:
Case Study 1: Cancer Cell Lines
In a study examining the cytotoxic effects of this compound on human cancer cell lines, it was found that the compound significantly inhibited cell proliferation in a dose-dependent manner. The mechanism involved the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Inflammatory Models
Another investigation utilized animal models to assess the anti-inflammatory effects of this compound. Results indicated a marked reduction in inflammation markers when administered prior to inflammatory stimuli, suggesting its potential as an anti-inflammatory agent.
Q & A
Basic Questions
Q. What synthetic methodologies are established for N-(4-acetamidophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, including:
Core Pyrazole Formation : Cyclocondensation of hydrazines with diketones or β-ketoesters under reflux conditions (e.g., ethanol, 80°C).
Morpholino Incorporation : Nucleophilic substitution using morpholine in polar aprotic solvents (e.g., DMF) with a base like triethylamine .
Acetamide Coupling : Amidation via activation of carboxylic acid intermediates (e.g., using EDCI/HOBt) with 4-acetamidoaniline .
- Optimization : Reaction yields (typically 60-75%) can be improved by:
- Temperature control (e.g., 0–5°C during sensitive steps).
- Solvent selection (e.g., THF for better solubility of intermediates).
- Purification via column chromatography or recrystallization .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Spectroscopy :
- NMR (¹H/¹³C): Assign peaks for the acetamido group (δ ~2.1 ppm for CH₃, ~168 ppm for carbonyl) and pyrazole protons (δ ~6.5–8.0 ppm) .
- IR : Confirm amide C=O stretches (~1650 cm⁻¹) and morpholine C-N vibrations (~1100 cm⁻¹) .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) across studies?
- Experimental Design :
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for liver cancer) and pathogen strains (e.g., S. aureus ATCC 25923) to minimize variability .
- Dose-Response Curves : Compare IC₅₀ values under identical conditions (e.g., 48-hr incubation).
- Data Analysis :
- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings enhancing anticancer activity) .
- Off-Target Profiling : Use kinase inhibition panels to identify unintended targets that may explain divergent results .
Q. What strategies improve the compound’s pharmacokinetic properties, such as bioavailability and metabolic stability?
- Structural Modifications :
- Lipophilicity Adjustment : Introduce fluorine atoms (e.g., replacing phenyl with 4-fluorophenyl) to enhance membrane permeability .
- Metabolic Shielding : Replace labile ester groups with stable amides or morpholino rings to reduce CYP450-mediated oxidation .
- Formulation : Encapsulate in PEGylated liposomes to prolong half-life in vivo .
Q. How can computational methods guide the optimization of target binding affinity?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., EGFR kinase). Focus on:
- Hydrogen bonding between the acetamido group and Thr766.
- π-π stacking of the pyrazole ring with Phe723 .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Transcriptomics/Proteomics : RNA-seq or SILAC-based proteomics to identify dysregulated pathways (e.g., apoptosis markers like Bcl-2/Bax) .
- CRISPR Knockout Models : Validate target engagement by comparing efficacy in wild-type vs. gene-edited cell lines (e.g., EGFR-KO) .
- SPR/BLI : Quantify binding kinetics (kₐₙ/kₒff) to purified targets (e.g., immobilized tubulin) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data between 2D vs. 3D cell culture models?
- 3D Model Limitations : Spheroids/organoids may show reduced efficacy due to poor compound penetration. Address via:
- Permeability Enhancers : Co-treatment with quercetin to disrupt extracellular matrix .
- Dose Adjustment : Use higher concentrations (e.g., 2–5× IC₅₀ from 2D assays) .
- Microenvironmental Factors : Hypoxia in 3D models may alter metabolic activation; monitor via HIF-1α expression .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
